molecular formula C20H15N3O3S B3954301 N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide

Cat. No. B3954301
M. Wt: 377.4 g/mol
InChI Key: PRSSGNJFRJGSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as NBD-Cl, is a fluorescent probe that is widely used in biochemical and physiological research. It has a unique structure that allows it to bind with specific biomolecules and emit fluorescence, making it an excellent tool for studying various biological processes.

Mechanism of Action

NBD-Cl works by binding with specific biomolecules and emitting fluorescence when excited by light. The fluorescence emission is dependent on the environment surrounding the NBD-Cl molecule, making it an excellent tool for studying changes in the local environment of biomolecules.
Biochemical and Physiological Effects:
NBD-Cl has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it labels. It does not affect the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBD-Cl is its high sensitivity and specificity for labeling biomolecules. It can detect changes in the local environment of biomolecules with high accuracy, making it an excellent tool for studying protein folding and lipid metabolism. Additionally, it is relatively easy to use and can be used in a wide range of experimental conditions.
One of the limitations of NBD-Cl is its limited solubility in aqueous solutions, which can make it challenging to use in some experimental conditions. Additionally, it can be challenging to interpret the fluorescence data obtained from NBD-Cl labeling, as the fluorescence emission is dependent on the local environment surrounding the molecule.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One potential direction is the development of new labeling strategies that allow for more precise tracking of biomolecules. Additionally, there is potential for the use of NBD-Cl in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
In conclusion, N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide, or NBD-Cl, is a fluorescent probe that is widely used in biochemical and physiological research. It has a unique structure that allows it to bind with specific biomolecules and emit fluorescence, making it an excellent tool for studying various biological processes. Its advantages and limitations make it an essential tool for scientific research, and there are several future directions for its use in the development of new diagnostic tools and labeling strategies.

Scientific Research Applications

NBD-Cl is widely used in scientific research to study various biological processes such as protein folding, lipid metabolism, and membrane transport. It can be used to label proteins, peptides, and lipids, allowing researchers to track their movement and interactions. Additionally, it can be used to monitor changes in the conformation of proteins and lipids, making it an essential tool for studying protein folding and lipid metabolism.

properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19(16-8-6-15(7-9-16)14-4-2-1-3-5-14)22-20(27)21-17-10-12-18(13-11-17)23(25)26/h1-13H,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSSGNJFRJGSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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